molecular formula C11H12FN3 B12867425 n-(2-Aminoethyl)-7-fluoroisoquinolin-1-amine

n-(2-Aminoethyl)-7-fluoroisoquinolin-1-amine

Cat. No.: B12867425
M. Wt: 205.23 g/mol
InChI Key: YLXNDCJORFOHLZ-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-7-fluoroisoquinolin-1-amine is a compound of interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a 7-fluoroisoquinoline core with an aminoethyl substituent, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-7-fluoroisoquinolin-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 7-fluoroisoquinoline.

    Nucleophilic Substitution: The 7-fluoroisoquinoline undergoes nucleophilic substitution with 2-bromoethylamine under basic conditions to introduce the aminoethyl group.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-7-fluoroisoquinolin-1-amine can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to modify the isoquinoline ring or the aminoethyl substituent.

    Substitution: The fluorine atom on the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-7-fluoroisoquinolin-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which N-(2-Aminoethyl)-7-fluoroisoquinolin-1-amine exerts its effects involves interactions with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar in having an aminoethyl group but differs in the core structure.

    N-(2-Aminoethyl)-1-aziridineethanamine: Shares the aminoethyl group but has a different ring structure.

Uniqueness

N-(2-Aminoethyl)-7-fluoroisoquinolin-1-amine is unique due to the presence of the 7-fluoroisoquinoline core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

N'-(7-fluoroisoquinolin-1-yl)ethane-1,2-diamine

InChI

InChI=1S/C11H12FN3/c12-9-2-1-8-3-5-14-11(10(8)7-9)15-6-4-13/h1-3,5,7H,4,6,13H2,(H,14,15)

InChI Key

YLXNDCJORFOHLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2NCCN)F

Origin of Product

United States

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